8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrazine precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce halogen atoms into the molecule .
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrido[2,3-b]pyrazine derivatives and related heterocyclic compounds, such as:
Uniqueness
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 1260847-57-1) is a heterocyclic compound characterized by a unique structure that includes a pyridine ring fused to a pyrazine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C8H11N3 |
Molecular Weight | 149.19 g/mol |
IUPAC Name | This compound |
InChI Key | FBOPIMIRKZAARO-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically relevant compound.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant physiological effects. The exact molecular pathways influenced by this compound remain an area of active research.
Pharmacological Applications
Research indicates several potential pharmacological applications:
- Antidiabetic Activity : There is evidence suggesting that derivatives of this compound may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones like GLP-1. Inhibition of DPP-4 enhances insulin secretion and reduces glucagon levels, thus improving glycemic control in type 2 diabetes mellitus patients .
- Anticancer Potential : Some studies have indicated that similar heterocyclic compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The structural characteristics of this compound may contribute to such activities through targeted interactions with cancer-related proteins .
Case Studies and Research Findings
- DPP-4 Inhibition Studies : A study demonstrated the structure-activity relationship (SAR) of various piperazine-containing compounds and their efficacy as DPP-4 inhibitors. The findings highlighted that modifications in the molecular structure can significantly enhance inhibitory potency against DPP-4 .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These mutations are often implicated in various cancers. The potential for this compound to interact with these targets warrants further investigation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrahydropyrido derivatives:
Compound | DPP-4 Inhibition | Anticancer Activity |
---|---|---|
This compound | Potentially High | Moderate |
Other Tetrahydropyrido Derivatives | Varies | High |
Properties
CAS No. |
1260847-57-1 |
---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11) |
InChI Key |
FBOPIMIRKZAARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.